Ro 48-8071 fumarate
CAS No.: 189197-69-1
VCID: VC0003673
Molecular Formula: C27H31BrFNO6
Molecular Weight: 564.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Ro 48-8071 fumarate is a pharmaceutical compound known for its role as a potent inhibitor of the enzyme 2,3-oxidosqualene cyclase (OSC), which is crucial in the cholesterol biosynthesis pathway. This compound is derived from Ro 48-8071, combined with one molar equivalent of fumaric acid to form the fumarate salt. Ro 48-8071 fumarate has been studied extensively for its potential therapeutic applications, particularly in cancer treatment and lipid metabolism regulation. Biological ActivityRo 48-8071 fumarate acts primarily by inhibiting the OSC enzyme, which is involved in converting 2,3-oxidosqualene into lanosterol, a key step in cholesterol synthesis. This inhibition effectively blocks cholesterol production in cells, impacting various cellular processes dependent on cholesterol levels. Key Biological Effects
Cancer TreatmentRo 48-8071 fumarate has shown promise in cancer research by suppressing the growth of various cancer cell lines. For instance, it effectively reduces the viability of hormone-dependent and castration-resistant prostate cancer cells by inducing apoptosis and altering androgen receptor expression . In ovarian cancer, it inhibits the growth of drug-resistant cells and suppresses stem cell-like properties . Lipid MetabolismAs an OSC inhibitor, Ro 48-8071 fumarate impacts lipid metabolism by reducing cholesterol synthesis. This activity is beneficial for managing conditions associated with high cholesterol levels. Ebola Virus InhibitionThe compound also exhibits antiviral properties by inhibiting the entry of the Ebola virus into host cells, suggesting potential applications in antiviral therapies . Storage and Solubility
Concentration Guidelines
|
|||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 189197-69-1 | |||||||||||||||||||||||||||||
Product Name | Ro 48-8071 fumarate | |||||||||||||||||||||||||||||
Molecular Formula | C27H31BrFNO6 | |||||||||||||||||||||||||||||
Molecular Weight | 564.4 g/mol | |||||||||||||||||||||||||||||
IUPAC Name | (4-bromophenyl)-[2-fluoro-4-[6-[methyl(prop-2-enyl)amino]hexoxy]phenyl]methanone;(E)-but-2-enedioic acid | |||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C23H27BrFNO2.C4H4O4/c1-3-14-26(2)15-6-4-5-7-16-28-20-12-13-21(22(25)17-20)23(27)18-8-10-19(24)11-9-18;5-3(6)1-2-4(7)8/h3,8-13,17H,1,4-7,14-16H2,2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |||||||||||||||||||||||||||||
Standard InChIKey | XCYAYLWZCRGKDS-WLHGVMLRSA-N | |||||||||||||||||||||||||||||
Isomeric SMILES | CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=C/C(=O)O)\C(=O)O | |||||||||||||||||||||||||||||
SMILES | CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O | |||||||||||||||||||||||||||||
Canonical SMILES | CN(CCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Br)F)CC=C.C(=CC(=O)O)C(=O)O | |||||||||||||||||||||||||||||
Reference | [1]. Morand OH, et al. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel monkeys, and minipigs: comparison to simvastatin. J Lipid Res. 1997 Feb;38(2):373-90. [2]. Abe I, et al. Photoaffinity labeling of oxidosqualene cyclase and squalene cyclase by a benzophenone-containing inhibitor. Biochemistry. 1998 Apr 28;37(17):5779-84. [3]. Mafuvadze B, et al. Cholesterol synthesis inhibitor RO 48-8071 suppresses transcriptional activity of human estrogen and androgen receptor. Oncol Rep. 2014 Oct;32(4):1727-33. [4]. Liang Y, et al. Cholesterol biosynthesis inhibitors as potent novel anti-cancer agents: suppression of hormone-dependent breast cancer by the oxidosqualene cyclase inhibitor RO 48-8071. Breast Cancer Res Treat. 2014 Jul;146(1):51-62. [5]. Chuang JC, et al. Sustained and selective suppression of intestinal cholesterol synthesis by Ro 48-8071, an inhibitor of 2,3-oxidosqualene:lanosterol cyclase, in the BALB/c mouse. Biochem Pharmacol. 2014 Apr 1;88(3):351-63. | |||||||||||||||||||||||||||||
PubChem Compound | 9959583 | |||||||||||||||||||||||||||||
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume